3-(Pyridin-3-yl)benzoic acid

Overview

Description

3-(Pyridin-3-yl)benzoic acid is a chemical compound . The crystal structure of this compound shows that the pyridine ring and benzene ring are linked by an ureido moiety, forming a non-coplanar structure . The bond lengths and bond angles are in the normal ranges .

Synthesis Analysis

The synthesis of 3-(Pyridin-3-yl)benzoic acid involves a solution of pyridine-3-isocyanate (4 mmol) in ethanol (15 mL) added to a stirred ethanol solution (15 mL) of m-aminobenzoic acid (4 mmol) in a three-necked flask . The reaction mixture is refluxed for 4 hours, then the solution is cooled to room temperature . The white precipitated residue is removed from the solution by filtration and then washed with ethanol and ether 3 times .Molecular Structure Analysis

The molecular structure of 3-(Pyridin-3-yl)benzoic acid is C13H11N3O3 . The crystal structure is orthorhombic, with a = 9.2062 (6) Å, b = 11.5258 (7) Å, c = 11.5263 (7) Å, V = 1223.04 (13) Å3, Z = 4 . There are intramolecular hydrogen bonds (for example: C3—H3⋯O3) in the molecules .Scientific Research Applications

Crystal Engineering

3-Pyridin-3-yl-benzoic acid is utilized in crystal engineering to create supramolecular architectures. Its ability to form non-covalent interactions makes it a valuable component in designing crystalline materials with specific properties .

Coordination Chemistry

This compound reacts with metal nitrates under hydrothermal conditions to yield various coordination polymers. These polymers have potential applications in magnetic materials and fluorescent emission, which are significant in environmental sensing and electronic devices .

Pharmacology

In pharmacology, 3-Pyridin-3-yl-benzoic acid derivatives are explored for their therapeutic potential. They serve as intermediates in synthesizing compounds with activities such as antibacterial, antitumor, and anti-inflammatory effects .

Material Science

The compound’s derivatives are key in synthesizing metal-organic frameworks (MOFs). MOFs have vast applications in gas storage, catalysis, and as sensors due to their porosity and structural variability .

Chemical Synthesis

3-Pyridin-3-yl-benzoic acid is a precursor in the synthesis of complex molecules like tyrosine kinase inhibitors, which are important in cancer treatment. It provides the pyridine moiety, essential for the biological activity of these molecules .

Agriculture

Pyridine derivatives, including 3-Pyridin-3-yl-benzoic acid, are part of agrochemicals that protect plants. They modify the properties of compounds, enhancing their effectiveness as pesticides or herbicides .

Biochemistry

In biochemistry, this compound is involved in studying enzyme interactions and biochemical pathways. Its structural similarity to pyridine-containing coenzymes allows it to mimic biological molecules, aiding in understanding metabolic processes .

Environmental Science

Research into the environmental impact of chemicals includes studying compounds like 3-Pyridin-3-yl-benzoic acid. Its role in forming coordination polymers is investigated for potential use in environmental remediation and pollution control .

Safety and Hazards

The safety data sheet for a similar compound, pyridine, suggests that it is highly flammable and causes skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective clothing when risk of exposure occurs .

Future Directions

Mechanism of Action

Target of Action

3-Pyridin-3-yl-benzoic acid, also known as 3-(3’-Pyridyl)benzoic acid or 3-(Pyridin-3-yl)benzoic acid, has been found to interact with metal nitrates under hydrothermal conditions to yield new coordination polymers . These polymers include Ni(L)2(H2O)2, Ni(L)2, Co(L)2(H2O)2, Zn(L)2, Cu(L)2, Cd(L)2, and Gd2(L)6(H2O)4 .

Mode of Action

The compound forms one-dimensional double-chain coordination arrays with these metals . The resultant crystalline networks are managed by the significant function of supramolecular interactions . The trans-configuration of the ligand is only found in the case of Cd(L)2, whereas the cis-ligands are generally observed in these complexes .

Biochemical Pathways

The compound affects the coordination chemistry of the ligand . Distinct network architectures are further constructed with the aid of weak secondary interactions . Among them, some complexes exhibit the classical α-polonium networks, while others present the (3,4)-connected two-dimensional layers . In the case of Gd2(L)6(H2O)4, the intermolecular π–π stacking interactions lead to the formation of a double-strand structure .

Pharmacokinetics

The compound’s interaction with metal nitrates under hydrothermal conditions suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the formation of new coordination polymers with unique structures . The fluorescent emission properties of some complexes, as well as the magnetic property of Gd2(L)6(H2O)4, have also been investigated .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of metal nitrates . The reactions occur under hydrothermal conditions .

properties

IUPAC Name |

3-pyridin-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXASTGBSGPFLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383794 | |

| Record name | 3-(Pyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)benzoic acid | |

CAS RN |

4385-77-7 | |

| Record name | 3-(Pyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pyridin-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

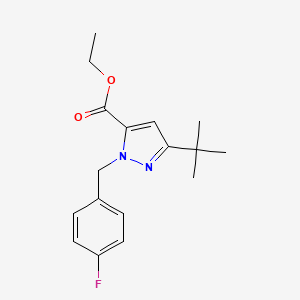

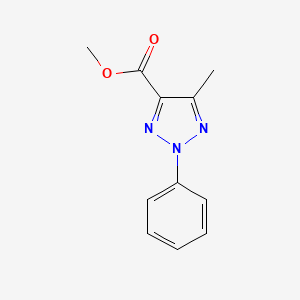

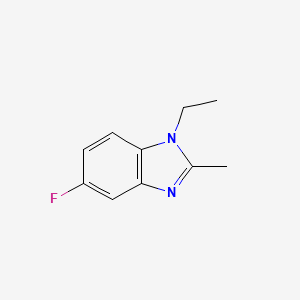

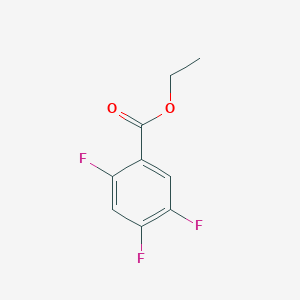

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)